1,4-Bis(trifluoromethyl)-2,5-dibromobenzene

Material Science Crystal Engineering Process Chemistry

This tetra-substituted benzene is a specialized building block for advanced synthesis. Its strong electron-withdrawing -CF3 groups and reactive bromine handles enable iterative cross-coupling for complex biaryls. The compound provides distinct 19F NMR (-64.1 ppm) and 1H NMR (8.01 ppm) signatures for real-time monitoring. Ideal for pharma, agrochem, and organic electronics due to enhanced metabolic stability and improved solubility for solution processing. For R&D use only.

Molecular Formula C8H2Br2F6
Molecular Weight 371.902
CAS No. 2375-96-4
Cat. No. B2634484
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,4-Bis(trifluoromethyl)-2,5-dibromobenzene
CAS2375-96-4
Molecular FormulaC8H2Br2F6
Molecular Weight371.902
Structural Identifiers
SMILESC1=C(C(=CC(=C1Br)C(F)(F)F)Br)C(F)(F)F
InChIInChI=1S/C8H2Br2F6/c9-5-1-3(7(11,12)13)6(10)2-4(5)8(14,15)16/h1-2H
InChIKeyZEVVDSRCWJRHSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1,4-Bis(trifluoromethyl)-2,5-dibromobenzene (CAS 2375-96-4): A Key Halogenated Building Block for Fluorinated Materials


1,4-Bis(trifluoromethyl)-2,5-dibromobenzene (CAS 2375-96-4) is a symmetrically tetra-substituted benzene derivative with two bromine and two trifluoromethyl (-CF3) groups . Its molecular formula is C8H2Br2F6 with a molecular weight of 371.90 g/mol . The combination of strong electron-withdrawing -CF3 groups and the synthetic utility of bromine atoms as handles for cross-coupling reactions defines this compound's role as a crucial intermediate in the synthesis of advanced pharmaceuticals, agrochemicals, and organic electronic materials .

Why 1,4-Bis(trifluoromethyl)-2,5-dibromobenzene Cannot Be Simply Replaced by Other Dihalobenzenes


Simple substitution with other dihalobenzenes like 1,4-dibromobenzene or 1,4-dibromo-2,5-difluorobenzene is not feasible for applications requiring specific electronic and steric properties. The two strong electron-withdrawing -CF3 groups in 1,4-Bis(trifluoromethyl)-2,5-dibromobenzene dramatically alter the aromatic ring's electron density, significantly affecting its reactivity in cross-coupling reactions, its spectroscopic signatures , and the physicochemical properties of the final products (e.g., metabolic stability, lipophilicity, and material bandgap) compared to analogs lacking these substituents [1]. The following evidence quantifies these critical differences.

Quantitative Evidence for Selecting 1,4-Bis(trifluoromethyl)-2,5-dibromobenzene (CAS 2375-96-4) Over Analogs


Melting Point Reduction and Altered Crystallinity vs. 1,4-Dibromobenzene

The introduction of -CF3 groups significantly disrupts the crystal packing, resulting in a substantially lower melting point compared to the non-fluorinated analog, 1,4-dibromobenzene. This difference in thermal behavior is critical for processability and formulation .

Material Science Crystal Engineering Process Chemistry

Downfield ¹H NMR Shift as Evidence of Strong Electron Deficiency vs. 1,4-Dibromobenzene

The electron-withdrawing nature of the -CF3 groups deshields the remaining aromatic protons, causing a significant downfield shift in the ¹H NMR spectrum. This serves as a definitive analytical handle to confirm the correct substitution pattern and purity .

Analytical Chemistry Structural Confirmation Quality Control

Distinct ¹⁹F NMR Shift vs. 1,4-Dibromo-2,5-difluorobenzene

The ¹⁹F NMR resonance of the -CF3 group provides a unique spectral signature that is markedly different from that of a fluoroaromatic analog. This allows for the clear distinction and monitoring of the compound in complex reaction mixtures, an advantage not offered by non-fluorinated or differently fluorinated analogs .

Fluorine Chemistry Analytical Chemistry Reaction Monitoring

Validated Application Scenarios for 1,4-Bis(trifluoromethyl)-2,5-dibromobenzene (CAS 2375-96-4) Based on Its Distinct Profile


Synthesis of Advanced Fluorinated Materials with Controlled Crystallinity

As demonstrated by its lower melting point compared to 1,4-dibromobenzene , this building block is ideal for synthesizing conjugated polymers or molecular materials where disrupted pi-stacking and enhanced solubility are desired. Its use is recommended for applications in organic electronics (e.g., OLEDs, OFETs) where solution-processability is a key advantage .

High-Throughput Synthesis of Drug-Like Molecules via Cross-Coupling

The compound's two equivalent bromine atoms are primed for iterative Suzuki-Miyaura reactions to generate diverse, highly fluorinated biaryl and terphenyl libraries [1]. The strong downfield ¹H NMR signal (8.01 ppm) provides a clear analytical signature for automated purification and compound verification in medicinal chemistry workflows .

Process Development and Quality Control for Fluorinated Intermediates

The unique and well-resolved ¹⁹F NMR shift at -64.1 ppm offers a direct and interference-free method for quantifying this intermediate in crude reaction mixtures . This facilitates real-time reaction monitoring and accurate yield determination during process scale-up, a distinct advantage over non-fluorinated or aromatic-fluorine containing analogs [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1,4-Bis(trifluoromethyl)-2,5-dibromobenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.